
N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group, a chloro substituent, and an oxadiazole ring attached to the benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Amidation: The final step involves the formation of the benzamide by reacting the chlorinated oxadiazole derivative with butylamine under appropriate conditions, often in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butylbenzamide: Lacks the chloro and oxadiazole substituents, resulting in different chemical and biological properties.
4-Chlorobenzamide: Contains the chloro substituent but lacks the butyl and oxadiazole groups.
N-(3-Methyl-1,2,4-oxadiazol-5-yl)benzamide: Contains the oxadiazole ring but lacks the butyl and chloro substituents.
Uniqueness
N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the oxadiazole ring, in particular, may enhance its stability and bioactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
62347-75-5 |
|---|---|
Molekularformel |
C14H16ClN3O2 |
Molekulargewicht |
293.75 g/mol |
IUPAC-Name |
N-butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide |
InChI |
InChI=1S/C14H16ClN3O2/c1-3-4-9-18(14-16-10(2)17-20-14)13(19)11-5-7-12(15)8-6-11/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
PMENWTMUCIQRKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C1=NC(=NO1)C)C(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B15214847.png)
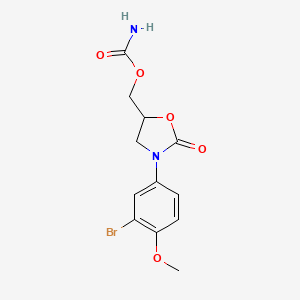
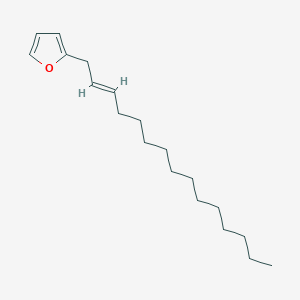

![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B15214868.png)
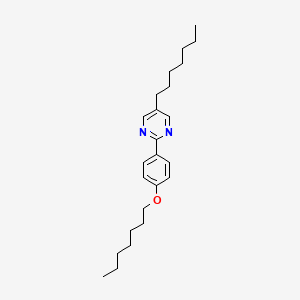
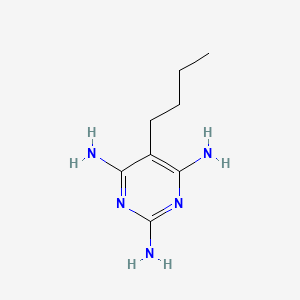

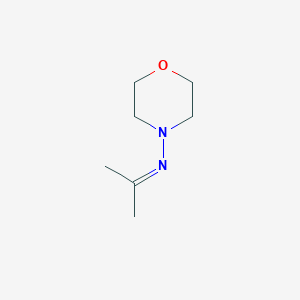
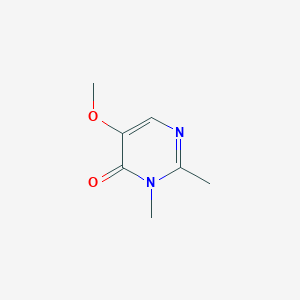

![5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214930.png)
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine](/img/structure/B15214940.png)

